N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide
CAS No.: 1210662-62-6
Cat. No.: VC5170737
Molecular Formula: C14H20N4O2
Molecular Weight: 276.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210662-62-6 |
|---|---|
| Molecular Formula | C14H20N4O2 |
| Molecular Weight | 276.34 |
| IUPAC Name | N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide |
| Standard InChI | InChI=1S/C14H20N4O2/c1-8-7-10-11(15-14(20)9-5-3-4-6-9)17-18(2)12(10)16-13(8)19/h8-9H,3-7H2,1-2H3,(H,16,19)(H,15,17,20) |
| Standard InChI Key | CHSSNAHUQDZVIG-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(NC1=O)N(N=C2NC(=O)C3CCCC3)C |
Introduction
Molecular and Structural Information
| Property | Details |
|---|---|
| Chemical Name | N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide |
| Molecular Formula | Not explicitly provided in search results |
| Molecular Weight | Not explicitly provided in search results |
| Structure Description | Contains a pyrazolo[3,4-b]pyridine core with an amide group attached to a cyclopentane ring. |
Chemical Classification
This compound is part of the pyrazolo[3,4-b]pyridine family. Such derivatives are notable for their biological activity and utility in pharmaceutical research. The pyrazolo[3,4-b]pyridine scaffold is often explored for its role in drug discovery due to its potential interactions with biological targets.
Synthesis
While specific synthetic pathways for this compound were not directly available in the search results, related compounds in the pyrazolo[3,4-b]pyridine family are typically synthesized using multi-step organic reactions. These often involve:
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Cyclization reactions to form the heterocyclic core.
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Functionalization steps to introduce substituents such as amides or alkyl groups.
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Purification using recrystallization or chromatographic techniques.
For example:
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Pyrazole derivatives are commonly synthesized via condensation of hydrazines with β-ketoesters.
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Amide functional groups can be introduced through acylation reactions involving carboxylic acids or their derivatives.
Applications
Compounds containing the pyrazolo[3,4-b]pyridine framework have shown promise in various fields:
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Pharmaceutical Research: These derivatives are explored for their potential as enzyme inhibitors (e.g., kinase inhibitors) and anti-inflammatory agents.
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Biological Activity: Related compounds have demonstrated activity against specific enzymes or receptors due to their ability to form hydrogen bonds and π-stacking interactions.
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Drug Development: The structural diversity of these compounds allows for optimization toward specific therapeutic targets.
Analytical Characterization
To confirm the structure and purity of such compounds:
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Nuclear Magnetic Resonance (NMR): Used to identify hydrogen and carbon environments.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups like amides and ketones.
Potential for Further Research
Given its structural complexity and potential biological relevance:
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This compound could be screened for activities such as enzyme inhibition or receptor modulation.
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Molecular docking studies could provide insights into its interaction with biological targets.
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Derivatives could be synthesized to improve pharmacokinetic properties or selectivity.
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